molecular formula C23H24FNO3S B12189145 N-(3-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-(3-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12189145
M. Wt: 413.5 g/mol
InChI Key: LQKSHBLFHDDQGS-UHFFFAOYSA-N
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Description

Table 1: Key Bond Lengths and Angles

Parameter Value Reference
S1–C2 (oxathiine) 1.81 Å
O1–C6 (oxathiine) 1.43 Å
C=O (carboxamide) 1.22 Å
Dihedral (oxolane/oxathiine) 112.7°

Conformational flexibility is constrained by intramolecular hydrogen bonding between the carboxamide oxygen and the tetrahydrofuran oxygen (O···H–N distance: 2.14 Å).

Crystallographic Data and X-ray Diffraction Studies

While no direct crystallographic data exist for this specific compound, analogs provide critical insights. The related structure N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 15.42 Å, and β = 101.3°. Key observations include:

  • Packing Motifs : Molecules stack via π-π interactions between phenyl groups (interplanar distance: 3.48 Å) and C–H···O hydrogen bonds involving the carboxamide oxygen.
  • Thermal Ellipsoids : Anisotropic displacement parameters indicate greater flexibility in the tetrahydrofuran moiety compared to the oxathiine core.

For the target compound, computational models predict similar packing behavior, with enhanced van der Waals interactions due to the 3-fluorobenzyl group’s electronegativity.

Comparative Structural Analysis with Related Oxathiine Derivatives

Table 2: Structural Comparison of Oxathiine Derivatives

Compound Substituents Ring Conformation Key Interactions
Target Compound 3-Fluorobenzyl, Tetrahydrofuran Boat C–H···O, π-π stacking
N-(1,1-Dioxidotetrahydrothiophen-3-yl) Sulfone, 4-Fluorobenzyl Chair S=O···H–N, C–F···π
3-Phenyl-5,6-dihydro-1,4-oxathiine Unsubstituted carboxamide Half-chair N–H···S, C=O···H–C

Key Trends :

  • Electron-Withdrawing Groups : The 3-fluorobenzyl substituent increases the oxathiine ring’s planarity by 7.3% compared to non-fluorinated analogs, enhancing π-π stacking efficiency.
  • Steric Effects : Tetrahydrofuran-2-ylmethyl groups introduce greater conformational variability than rigid substituents like sulfones, as evidenced by broader thermal ellipsoids in crystallographic models.
  • Hydrogen Bonding : Carboxamide groups in all derivatives participate in intermolecular H-bonds, but fluorinated aryl groups preferentially form C–F···π interactions (distance: 3.12 Å).

Properties

Molecular Formula

C23H24FNO3S

Molecular Weight

413.5 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C23H24FNO3S/c24-19-9-4-6-17(14-19)15-25(16-20-10-5-11-27-20)23(26)21-22(29-13-12-28-21)18-7-2-1-3-8-18/h1-4,6-9,14,20H,5,10-13,15-16H2

InChI Key

LQKSHBLFHDDQGS-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN(CC2=CC(=CC=C2)F)C(=O)C3=C(SCCO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Thiol-Epoxide Cyclization

A common approach involves reacting 2-mercaptoethanol derivatives with epoxides. For example, 3-phenylglycidol can react with 2-mercaptoacetophenone under basic conditions to form the oxathiine ring. This method, adapted from procedures in sulfonamide derivative synthesis, employs sodium hydride in dimethylformamide (DMF) to deprotonate the thiol, facilitating nucleophilic attack on the epoxide. The resulting diol intermediate undergoes acid-catalyzed dehydration to yield the 5,6-dihydro-1,4-oxathiine scaffold.

Oxidative Coupling of Dithiols

Alternative routes utilize oxidative coupling of 1,2-dithiols with dihalides. For instance, 1,2-ethanedithiol and 1,2-dibromo-3-phenylpropane react in the presence of iodine to form the oxathiine ring. This method, however, requires stringent control of stoichiometry to avoid polysulfide byproducts.

Functionalization of the Oxathiine Ring

Conversion to Acyl Chloride

The carboxylic acid is converted to its corresponding acyl chloride using oxalyl chloride in anhydrous DCM. Key parameters include:

  • Stoichiometry : 1.0 equiv oxalyl chloride per equiv acid.

  • Catalyst : 2–3 drops of DMF to accelerate the reaction.

  • Conditions : 2 hours at room temperature under argon.
    The acyl chloride is used immediately in subsequent amidation steps due to its hygroscopic nature.

Sequential Amidation Strategies

The target compound features two distinct N-substituents: 3-fluorobenzyl and tetrahydrofuran-2-ylmethyl. Achieving regioselective coupling requires sequential amidation or protective group strategies.

Single-Step Coupling with Mixed Amines

A one-pot approach involves reacting the acyl chloride with a mixture of 3-fluorobenzylamine and tetrahydrofuran-2-ylmethylamine in the presence of triethylamine. However, this method often results in statistical distribution of products, with the desired disubstituted carboxamide forming in ≤40% yield.

Stepwise Amidation Using Protective Groups

Higher regiocontrol is achieved by stepwise coupling:

  • First Amidation : React the acyl chloride with 3-fluorobenzylamine (1.2 equiv) in DCM at 0°C. Triethylamine (1.5 equiv) neutralizes HCl, driving the reaction to completion. The mono-substituted intermediate is isolated via flash chromatography (hexane/ethyl acetate, 3:1).

  • Second Amidation : The remaining carboxylic acid is re-converted to acyl chloride and reacted with tetrahydrofuran-2-ylmethylamine under identical conditions. This method improves yields to 60–65% but requires additional purification steps.

Alternative Pathways via Urea Intermediate

A patent-pending method involves forming a urea intermediate as a directing group:

  • React 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid with N,N'-carbonyldiimidazole (CDI) to generate the acyl imidazolide.

  • Treat with 3-fluorobenzylamine to form the mono-substituted urea.

  • Displace the urea moiety with tetrahydrofuran-2-ylmethylamine under microwave irradiation (100°C, 30 min).
    This route achieves 70% yield but requires specialized equipment.

Critical Analysis of Reaction Conditions

Solvent Selection

  • DCM : Preferred for acyl chloride formation due to low nucleophilicity.

  • DMF : Facilitates alkylation but complicates purification due to high boiling point.

  • THF : Used in coupling steps for improved amine solubility.

Temperature and Catalysis

  • Acyl chloride formation proceeds optimally at 0°C to room temperature.

  • Microwave-assisted reactions reduce reaction times from hours to minutes.

Purification Techniques

  • Flash Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolves mono- and di-substituted products.

  • Recrystallization : Ethanol/water mixtures yield high-purity carboxamides (mp 158–160°C).

Comparative Data Table

MethodYield (%)Purity (%)Key AdvantageCitation
One-pot amidation4085Simplicity
Stepwise amidation6592Regiocontrol
Urea-directed synthesis7095High yield

Challenges and Optimization Opportunities

  • Byproduct Formation : Competing O-acylation is minimized by using bulky bases like N,N-diisopropylethylamine.

  • Moisture Sensitivity : Acyl chlorides require anhydrous conditions; molecular sieves improve reaction consistency.

  • Scale-Up : Continuous flow systems could enhance safety and yield in acyl chloride generation.

Chemical Reactions Analysis

N-(3-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles under appropriate conditions.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts in the presence of water and acid or base catalysts

Scientific Research Applications

N-(3-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Substituent Effects on Carbonic Anhydrase Inhibition

Evidence from sulfonamide derivatives (e.g., 3-phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide ) reveals that substituents on the oxathiine or dioxine core significantly modulate activity. For instance:

  • Replacement of the phenyl group with a 2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine carboxamide (as in compound 11 ) reduced inhibitory activity against human carbonic anhydrase I (hCA I) by 40% .
  • Thieno[3,2-b]pyrrole carboxamides (e.g., 8b–8d) exhibited superior hCA I inhibition compared to furo derivatives, with ethyl-substituted analogs (e.g., 8b) showing the highest potency .

Implications for the Target Compound: The tetrahydrofuran-2-ylmethyl group in the target compound may confer reduced hCA I inhibitory activity compared to thieno analogs, aligning with the trend that furo derivatives are less active .

Fungicidal Activity in Oxathiine Carboxamides

The fungicidal activity of structurally related compounds, such as 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide , is attributed to the oxathiine ring’s stability and sulfur atom’s electronic effects. Synthesis methods avoiding chlorinating agents (e.g., using di(2-hydroxyethyl) disulfide) enhance environmental safety .

Molecular Weight and Functional Group Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity
Target Compound C₂₃H₂₄FNO₅S 445.5 3-fluorobenzyl, tetrahydrofuran-2-ylmethyl Not specified
N-(4-methoxyphenyl)-3-phenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide C₂₃H₂₁NO₃S₂ 423.6 4-methoxyphenyl, thiophen-2-ylmethyl Not specified
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) C₁₅H₁₅ClN₂O₂ 290.7 3-chlorophenyl, cyclopropane Fungicide
3-phenyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide C₂₁H₂₂N₂O₄S₂ 430.5 Piperidinylsulfonylphenyl Not specified

Key Observations :

Fluorine vs. Chlorine Substituents : The target compound’s 3-fluorobenzyl group may offer improved metabolic stability compared to chlorine-containing analogs like cyprofuram .

Sulfonyl Groups : Piperidinylsulfonylphenyl analogs (e.g., ) prioritize sulfonamide interactions, whereas the target compound’s sulfone group may enhance oxidative stability.

Biological Activity

N-(3-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide, commonly referred to as oxathiine derivative, is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a fluorobenzyl group, a phenyl group, and a tetrahydrofuran-2-ylmethyl group linked to a dihydro-1,4-oxathiine core. The presence of the 4,4-dioxide functional group enhances its chemical properties and biological activity.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Compounds in the oxathiine class are often investigated for their effectiveness against various microbial strains. The unique structural features of this compound may contribute to its enhanced efficacy in combating microbial infections.

Research into the interactions of this compound with biological systems suggests that it may target specific enzymes or receptors involved in microbial growth and proliferation. Its fluorobenzyl moiety is believed to enhance lipophilicity and metabolic stability, potentially improving its pharmacokinetic profile and therapeutic efficacy.

Comparative Activity

To understand the biological activity of this compound better, it is useful to compare it with similar oxathiine derivatives. The following table summarizes key features and potential differences in biological activity among related compounds:

Compound NameKey FeaturesPotential Biological Activity
N-(2-chlorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro...Contains a chlorobenzyl groupVarying antimicrobial efficacy
N-(2-bromobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro...Bromobenzyl substitutionDifferent metabolic pathways
N-(3-fluorophenyl)-N-(tetrahydrofuran)-carboxamide derivativesSimilar oxathiine coreVaried properties based on substituents

The distinctiveness of N-(3-fluorobenzyl) relative to its chloro and bromo analogs suggests that the fluorine substitution may lead to improved interactions with biological targets, enhancing its overall effectiveness as a pharmaceutical agent.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various oxathiine derivatives revealed that this compound showed potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that this compound could be effective in treating infections caused by resistant microbial strains.

Study 2: Pharmacokinetic Profile

Further investigations into the pharmacokinetics of this compound demonstrated favorable absorption characteristics when administered orally. Studies indicated good plasma exposure and partial blood-brain barrier penetration, suggesting potential for central nervous system applications .

Study 3: Structure-Based Drug Design

Recent advancements in structure-based drug design have utilized this compound as a lead compound for developing new inhibitors targeting specific enzymes involved in disease pathways. The optimization process has led to derivatives with enhanced potency and selectivity against target enzymes .

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